molecular formula C13H18BNO3S B13827594 5-Benzothiazole boronic acid pinacol ester[1073354-91-2]

5-Benzothiazole boronic acid pinacol ester[1073354-91-2]

Cat. No.: B13827594
M. Wt: 279.2 g/mol
InChI Key: QVYXIGHEYBAQLF-UHFFFAOYSA-N
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Description

5-Benzothiazole boronic acid pinacol ester is a versatile chemical compound widely used in organic synthesis. It serves as a building block for the synthesis of complex molecules and is particularly valuable in the field of medicinal chemistry. This compound is known for its stability and reactivity, making it a popular choice for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzothiazole boronic acid pinacol ester typically involves the reaction of benzothiazole with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the benzothiazole and boronic acid pinacol ester . The reaction conditions often include mild temperatures and the use of bases such as potassium carbonate.

Industrial Production Methods: Industrial production of 5-Benzothiazole boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Benzothiazole boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include a wide range of benzothiazole derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzothiazole boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid and pinacol ester groups. These functional groups facilitate the formation of new bonds and the modification of existing ones, making the compound highly reactive and versatile . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • Benzothiazole-6-boronic acid pinacol ester
  • Benzo[b]thien-2-ylboronic acid
  • Benzooxazole-5-boronic acid pinacol ester

Comparison: 5-Benzothiazole boronic acid pinacol ester stands out due to its unique combination of stability and reactivity. Compared to similar compounds, it offers a broader range of applications and higher efficiency in certain reactions. Its versatility makes it a preferred choice in both academic and industrial research .

Properties

Molecular Formula

C13H18BNO3S

Molecular Weight

279.2 g/mol

IUPAC Name

1,3-benzothiazol-5-yl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C13H18BNO3S/c1-12(2,16)13(3,4)18-14(17)9-5-6-11-10(7-9)15-8-19-11/h5-8,16-17H,1-4H3

InChI Key

QVYXIGHEYBAQLF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SC=N2)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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